molecular formula C13H10ClN3O4 B3857002 2-(4-chlorophenyl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide

2-(4-chlorophenyl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide

Cat. No. B3857002
M. Wt: 307.69 g/mol
InChI Key: CALXTMTXZNDZHA-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide, also known as CNFAH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CNFAH is a hydrazide derivative that has been synthesized through various methods and has shown promising results in different biological and chemical studies.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide is not fully understood. However, it has been suggested that it exerts its biological effects through the inhibition of various enzymes and pathways involved in cellular processes. For instance, 2-(4-chlorophenyl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide has been shown to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and transcription, thereby leading to the inhibition of cell proliferation.
Biochemical and physiological effects:
2-(4-chlorophenyl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, thereby inhibiting tumor growth. 2-(4-chlorophenyl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide has also been shown to possess antibacterial and antifungal activities, making it a potential therapeutic agent against various infections. Additionally, 2-(4-chlorophenyl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide has been shown to possess antioxidant and anti-inflammatory activities, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

2-(4-chlorophenyl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide has several advantages as a chemical compound for lab experiments. It is relatively easy to synthesize and has shown promising results in various biological and chemical studies. However, one of the limitations of 2-(4-chlorophenyl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide is its potential toxicity, which may limit its use in certain experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research of 2-(4-chlorophenyl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide. One potential area of research is the development of 2-(4-chlorophenyl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide-based drugs for the treatment of cancer and other diseases. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Furthermore, the synthesis of novel 2-(4-chlorophenyl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide derivatives may lead to the development of more potent and selective therapeutic agents. Overall, 2-(4-chlorophenyl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide has shown great potential in various fields of scientific research and is an exciting area for future exploration.

Scientific Research Applications

2-(4-chlorophenyl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide has been extensively studied for its potential applications in various fields of scientific research. It has been reported to exhibit antitumor, antimicrobial, and antifungal properties. 2-(4-chlorophenyl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide has also been shown to possess antioxidant and anti-inflammatory activities, making it a potential therapeutic agent for various diseases.

properties

IUPAC Name

2-(4-chlorophenyl)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O4/c14-10-3-1-9(2-4-10)7-12(18)16-15-8-11-5-6-13(21-11)17(19)20/h1-6,8H,7H2,(H,16,18)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALXTMTXZNDZHA-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CC(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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